Lactonitrile

Description

Historical Context and Early Discoveries in Lactonitrile (B165350) Chemistry

The history of this compound chemistry is closely linked to the development of synthetic routes for lactic acid. Lactic acid itself was first isolated from sour milk by Swedish chemist Carl Wilhelm Scheele in 1780. redalyc.orgwikipedia.orgatamankimya.com Industrial production of lactic acid by fermentation began in the late 19th century. redalyc.orgwiley.com Concurrently, chemical synthesis routes were explored.

The this compound route for lactic acid production, which utilizes this compound as a key intermediate, was discovered in 1863 by Wislicenus. ncsu.edumdpi.com This process involved the addition of hydrogen cyanide (HCN) to acetaldehyde (B116499) (CH₃CHO) in the presence of a base catalyst to form this compound. redalyc.orgncsu.edu Subsequently, the this compound was hydrolyzed to yield lactic acid. redalyc.orgncsu.edu Early industrial production of synthetic lactic acid using the this compound method commenced in the mid-20th century. wiley.comlpnu.ua While microbial fermentation currently accounts for the majority of global lactic acid production due to advantages like the production of specific isomers, the this compound route remains a historically significant chemical synthesis method. redalyc.orgncsu.edumdpi.comportfolio-pplus.commdpi.comencyclopedia.pub

Significance of this compound as a Key Intermediate in Contemporary Organic Synthesis

In contemporary organic synthesis, this compound serves as a valuable building block due to the reactivity of its nitrile and hydroxyl functionalities. It is primarily recognized as an intermediate in the production of lactic acid and its derivatives, such as ethyl lactate (B86563). chemicalbook.comwikipedia.orglookchem.com The hydrolysis of this compound, typically carried out using strong acids like sulfuric acid or hydrochloric acid, remains a fundamental transformation to produce lactic acid. redalyc.orgncsu.edulookchem.comscitepress.org

Beyond its role in lactic acid synthesis, this compound's structure allows for participation in various chemical reactions. Its nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo reactions such as esterification or oxidation. These versatile reaction pathways make this compound useful in the synthesis of a range of organic compounds. For instance, 2-hydroxypropanenitrile (this compound) has been explored for the efficient synthesis of lactamide (B1674226) using nitrile hydratase enzymes. chemicalbook.comlookchem.com Its ability to undergo nucleophilic additions and cyclization processes further highlights its utility as a valuable intermediate in constructing more complex molecular architectures in academic research settings. cymitquimica.com

The synthesis of this compound itself, through the addition of hydrogen cyanide to acetaldehyde, is a classic example of a cyanohydrin formation reaction. wikipedia.orgredalyc.org This reaction is typically catalyzed by a base and can be carried out in the liquid phase. redalyc.orgncsu.edu

While large-scale industrial production of lactic acid has largely shifted to fermentation, the chemical synthesis route via this compound is still utilized by some manufacturers. wikipedia.orgatamanchemicals.com The chemical synthesis typically yields a racemic mixture of L-(+)- and D-(-)-lactic acid, whereas fermentation can be tailored to produce specific enantiomers depending on the microorganism used. ncsu.edumdpi.comportfolio-pplus.commdpi.com

Data regarding the physical properties of this compound are relevant to its handling and use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₃H₅NO | wikipedia.orgcymitquimica.com |

| Molar Mass | 71.08 g/mol | wikipedia.orgcymitquimica.com |

| Appearance | Colorless to Straw-colored liquid | chemicalbook.comwikipedia.orglookchem.com |

| Melting Point | -40 °C | chemicalbook.comwikipedia.org |

| Boiling Point | 183 °C (slight decomposition) | chemicalbook.com |

| Solubility | Soluble in water and alcohol | chemicalbook.comlookchem.com |

| Insoluble in | Diethyl ether and carbon disulfide | chemicalbook.comlookchem.com |

The reactivity and structural features of this compound continue to make it a subject of interest in academic chemical research, particularly in the development of new synthetic methodologies and the exploration of reaction mechanisms involving cyanohydrins.

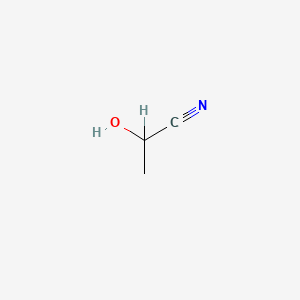

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDVDFSGLBFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025432 | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LIQUID, Straw-colored liq | |

CAS No. |

78-97-7, 42492-95-5 | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ38QDA188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (EPA, 1998), -40 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Lactonitrile

Chemical Synthesis of Lactonitrile (B165350) via Acetaldehyde (B116499) Cyanohydrin Formation

The primary method for chemically synthesizing this compound involves the reaction between acetaldehyde and hydrogen cyanide (HCN). wikipedia.orgncsu.eduscitechnol.com This reaction is a specific instance of cyanohydrin formation, where a nucleophilic addition of cyanide to the carbonyl group of acetaldehyde occurs. pressbooks.pubopenstax.orglibretexts.org The general reaction can be represented as:

CH₃CHO + HCN → CH₃CH(OH)CN

Acetaldehyde reacts with hydrogen cyanide in the presence of a catalyst to yield this compound (acetaldehyde cyanohydrin). This process is often carried out in the liquid phase under high pressure. ncsu.eduresearchgate.netencyclopedia.pub The cyanohydrin formation reaction is reversible and is typically catalyzed by a base. pressbooks.pubopenstax.orglibretexts.org While pure HCN can react, the reaction is significantly faster when a small amount of base is added to generate the more nucleophilic cyanide ion (CN⁻). pressbooks.publibretexts.org

Industrially, this synthesis is a crucial step in the production of racemic (DL) lactic acid. ncsu.eduscitechnol.comresearchgate.net Following the formation of this compound, it is usually recovered, purified, and then hydrolyzed, typically using sulfuric acid, to produce lactic acid and ammonium (B1175870) sulfate (B86663) as a byproduct. ncsu.eduresearchgate.netresearchgate.net The industrial production of lactic acid via the this compound route has been in use since the 1960s. lpnu.ua

To avoid the handling of highly toxic gaseous hydrogen cyanide, it is common practice to generate HCN in situ during the reaction. libretexts.orgualberta.ca This can be achieved by reacting a mixture of the carbonyl compound and an alkali metal cyanide (such as sodium cyanide or potassium cyanide) with an acid, such as sulfuric acid. libretexts.orgualberta.cagoogle.com

Catalytic Systems in Direct Cyanohydrin Formation

The formation of cyanohydrins, including this compound from acetaldehyde, is significantly influenced by the choice of catalyst. Base catalysts are commonly employed to facilitate the nucleophilic addition of cyanide to the carbonyl group. ncsu.edupressbooks.pubopenstax.orglibretexts.orgresearchgate.netencyclopedia.pub

Various catalytic systems have been investigated for the direct cyanohydrin formation. Alkaline substances exhibiting a distinct alkaline reaction can serve as catalysts. The catalytic activity is generally proportional to the alkalinity of the material used. google.com Examples of alkaline catalysts include alkali metal or alkaline earth metal hydroxides or cyanides, as well as other alkaline salts. google.com Organic materials with alkaline properties, such as alkyl amines (particularly low molecular weight tertiary amines like trimethylamine (B31210) or triethylamine), can also be utilized as catalysts. google.com

In the commercial production of this compound, the base-catalyzed reaction of acetaldehyde and hydrogen cyanide often utilizes sodium hydroxide (B78521). ornl.gov The reaction is typically conducted in the presence of a base catalyst under high-pressure conditions. ncsu.eduresearchgate.netencyclopedia.pub

Research has also explored other catalytic systems for cyanohydrin synthesis from various aldehydes and ketones. For instance, metal oxides, such as manganese dioxide, have been disclosed as catalysts for reactions involving this compound, specifically in its subsequent hydration to lactamide (B1674226). google.com While this is a downstream reaction, it highlights the role of metal-based catalysts in processes involving this compound.

Studies on the cyanosilylation of carbonyl compounds, a related reaction that produces silylated cyanohydrins, have employed catalysts such as titanium tetrachloride (TiCl₄) in combination with trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org Chiral catalysts, including chiral lithium binaphtholate aqua or alcohol complexes and chiral oxazaborolidinium salts, have been developed for enantioselective cyanohydrin synthesis from aromatic aldehydes. organic-chemistry.orgnih.gov While these examples focus on different carbonyl compounds and variations of the cyanohydrin reaction, they illustrate the diversity of catalytic approaches in this field.

The mechanism of base-catalyzed cyanohydrin formation involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by HCN, regenerating the cyanide ion and yielding the cyanohydrin product. libretexts.org The presence of the base is crucial for generating sufficient concentrations of the nucleophilic cyanide ion from HCN. pressbooks.publibretexts.org

Table 1: Key Reactants and Product in this compound Synthesis

| Compound | Chemical Formula | Role in Synthesis |

| Acetaldehyde | CH₃CHO | Reactant |

| Hydrogen Cyanide | HCN | Reactant |

| This compound | CH₃CH(OH)CN | Product |

Table 2: Examples of Catalyst Types Mentioned for Cyanohydrin Formation

| Catalyst Type | Examples Mentioned | Application Context |

| Alkaline Catalysts | Alkali metal/alkaline earth hydroxides or cyanides | General cyanohydrin formation, this compound synthesis google.comornl.gov |

| Organic Amine Catalysts | Alkyl amines, Tertiary amines (trimethylamine, triethylamine) | General cyanohydrin formation google.com |

| Metal Oxides | Manganese dioxide | Hydration of this compound (downstream reaction) google.com |

| Lewis Acids (with TMSCN) | TiCl₄, NbF₅ | Cyanosilylation of aldehydes and ketones organic-chemistry.org |

| Chiral Catalysts | Chiral lithium binaphtholate complexes, Chiral oxazaborolidinium salts | Enantioselective cyanohydrin synthesis organic-chemistry.orgnih.gov |

Lactonitrile As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Alpha-Hydroxy Acids: The Lactic Acid Route

One of the primary uses of Lactonitrile (B165350) is its hydrolysis to produce lactic acid (CH₃CH(OH)COOH), an important alpha-hydroxy acid. wikipedia.orgresearchgate.netresearchgate.netmdpi.comencyclopedia.pubmdpi.commsu.edu Chemical synthesis of racemic lactic acid often involves the reaction of acetaldehyde (B116499) with hydrogen cyanide in the presence of a base to form this compound, followed by hydrolysis. wikipedia.orgresearchgate.netresearchgate.netencyclopedia.pubmdpi.commsu.edunih.gov

Hydrolysis Pathways of this compound to Lactic Acid

The conversion of this compound to lactic acid is typically achieved through hydrolysis. This reaction involves the breaking of the nitrile group (C≡N) and the addition of water to form a carboxylic acid group (-COOH).

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of nitriles is a common method for converting nitriles to carboxylic acids. In the case of this compound, the reaction is typically carried out using strong acids such as sulfuric acid or hydrochloric acid. researchgate.netresearchgate.netencyclopedia.pubmdpi.commsu.edunih.gov The mechanism generally involves protonation of the nitrogen atom of the nitrile group, making the carbon atom more susceptible to nucleophilic attack by water. This is followed by a series of proton transfer and elimination steps, ultimately yielding the carboxylic acid and an ammonium (B1175870) salt as a byproduct when using acids like sulfuric or hydrochloric acid. researchgate.netresearchgate.netencyclopedia.pubmdpi.commsu.edunih.gov

When sulfuric acid is used, ammonium sulfate (B86663) is formed. researchgate.netresearchgate.net With hydrochloric acid, ammonium chloride is produced. researchgate.netnih.gov

Base-Catalyzed Hydrolysis Mechanisms

While acid hydrolysis is commonly described for the industrial production of lactic acid from this compound, base-catalyzed hydrolysis of nitriles is also a known chemical transformation. This typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the nitrile group. This leads to the formation of an imine intermediate, which then undergoes further hydrolysis to yield the carboxylic acid and ammonia.

The general base-catalyzed hydrolysis of a nitrile can be represented as: RCN + OH⁻ → RC(=NH)O⁻ RC(=NH)O⁻ + H₂O → RCOOH + NH₃

Specific details on the base-catalyzed hydrolysis mechanism of this compound to lactic acid were not extensively detailed in the provided search results, which primarily focused on the acid-catalyzed industrial route.

Derivatization to Alkyl Lactates (e.g., Methyl Lactate)

Following the hydrolysis of this compound to lactic acid, the lactic acid can be further derivatized to form alkyl lactates. researchgate.netresearchgate.netencyclopedia.pubmdpi.com This esterification reaction involves the reaction of lactic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. researchgate.netresearchgate.netencyclopedia.pubmdpi.com

For example, the reaction with methanol yields methyl lactate (B86563) (CH₃CH(OH)COOCH₃). researchgate.netresearchgate.netencyclopedia.pubmdpi.comnih.govwikipedia.orguni.luvirtualchemistry.org This process is often used in the purification of lactic acid obtained from the this compound route. The crude lactic acid is esterified with methanol to produce methyl lactate, which can be purified by distillation. researchgate.netresearchgate.netencyclopedia.pubmdpi.com The purified methyl lactate is then hydrolyzed with water under acid catalysis to regenerate pure lactic acid and methanol, which can be recycled. researchgate.netresearchgate.netencyclopedia.pubmdpi.com

The esterification reaction can be represented as: CH₃CH(OH)COOH + CH₃OH ⇌ CH₃CH(OH)COOCH₃ + H₂O

Methyl lactate is a colorless liquid and the simplest chiral ester. wikipedia.org It is soluble in water, alcohol, and ether. nih.gov

Role in Lactide Monomer Synthesis for Polymerization

This compound plays an indirect but essential role in the synthesis of lactide, the cyclic dimer of lactic acid, which is a key monomer for producing high molecular weight polylactic acid (PLA). nih.govwikipedia.orguntirta.ac.idmdpi.comresearchgate.netaip.orgresearchgate.net As discussed, this compound is a precursor to lactic acid, and lactic acid is the starting material for lactide synthesis. nih.govwikipedia.orguntirta.ac.idmdpi.comresearchgate.netaip.orgresearchgate.net

Lactide synthesis typically involves a two-step process starting from lactic acid. nih.govmdpi.commdpi.com First, lactic acid undergoes polycondensation to form a linear prepolymer (oligomer) with low molecular weight. nih.govnih.govmdpi.comresearchgate.netmdpi.com This step involves the removal of water. nih.govmdpi.com Subsequently, the oligomer undergoes depolymerization under elevated temperatures and reduced pressure to form the cyclic dimer, lactide. nih.govmdpi.comaip.orgmdpi.com Catalysts, such as tin octoate or zinc chloride, are often used in the depolymerization step to enhance the yield and selectivity of lactide. aip.orgmdpi.comillinois.edu

Lactide exists in different stereoisomeric forms (L-, D-, and meso-lactide) due to the chiral nature of lactic acid. nih.govwikipedia.orgillinois.edu The specific stereoisomer of lactide produced depends on the stereochemistry of the lactic acid used and the synthesis conditions. nih.govuntirta.ac.idillinois.edu

Connection to Polylactic Acid (PLA) Synthesis Methodologies

Lactide is the preferred monomer for the synthesis of high molecular weight polylactic acid (PLA) through a process called ring-opening polymerization (ROP). nih.govuntirta.ac.idresearchgate.netillinois.eduwikipedia.org While PLA can also be produced by direct condensation polymerization of lactic acid, this method often results in lower molecular weights due to the difficulty in removing water, which is a byproduct of the reaction and drives the equilibrium back towards the monomer. mdpi.comillinois.eduwikipedia.orgresearchgate.net

Ring-opening polymerization of lactide, on the other hand, is a chain-growth polymerization that does not produce water, allowing for the synthesis of high molecular weight PLA. illinois.eduwikipedia.org This polymerization is typically carried out in the presence of catalysts, with tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) being one of the most widely used due to its high reaction rates and ability to produce high molecular weights. illinois.edu Other metal catalysts, such as those based on aluminum or zinc, have also been evaluated. researchgate.netaip.orgillinois.edu

The stereochemistry of the lactide monomer significantly influences the properties of the resulting PLA. Polymerization of pure L-lactide or D-lactide yields semi-crystalline poly-L-lactide (PLLA) or poly-D-lactide (PDLA), respectively. mdpi.comillinois.eduwikipedia.org Polymerization of a racemic mixture of L- and D-lactides typically leads to amorphous poly-DL-lactide (PDLLA). mdpi.comwikipedia.org The ability to control the stereochemistry of the lactide monomer, which originates from the lactic acid precursor, is crucial for tailoring the properties of the final PLA polymer for various applications.

This compound in Other Complex Organic Transformations

This compound's bifunctional nature, possessing both a hydroxyl and a nitrile group, allows it to participate in a variety of complex organic transformations beyond its common use in the production of lactic acid derivatives. ontosight.ailookchem.com These reactions leverage the reactivity of both functional groups, enabling its use as a building block for more complex molecular architectures. ontosight.aicymitquimica.com

Participation in Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental in organic synthesis, involving the attack of a nucleophile on an electrophilic center, often a carbonyl group or an alkene. numberanalytics.com While cyanohydrin formation itself is a type of nucleophilic addition where a cyanide anion attacks a carbonyl carbon physicsandmathstutor.comlibretexts.orgyoutube.comyoutube.com, this compound, as a pre-formed cyanohydrin, can also participate in further nucleophilic addition reactions. The nitrile group in this compound can be an electrophilic site, susceptible to attack by strong nucleophiles. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Research has explored the hydration of nitriles, including this compound, catalyzed by various metal complexes, resulting in the formation of primary amides. researchgate.net This hydration is a form of nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group. For example, studies have shown that ruthenium(IV) and palladium(II) complexes can catalyze the hydration of this compound to its corresponding hydroxyamide (lactamide). researchgate.net

Involvement in Cyclization Processes

Cyclization reactions are crucial for constructing cyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and natural products. mdpi.com this compound can be involved in cyclization processes, often utilizing the reactivity of both its hydroxyl and nitrile functionalities.

While specific detailed examples of this compound directly undergoing intramolecular cyclization were not extensively found in the search results, the general reactivity of cyanohydrins and nitriles in cyclization reactions is well-established. For instance, intramolecular reactions involving the hydroxyl group acting as a nucleophile or the nitrile group being attacked by an internal nucleophile could potentially lead to cyclic structures. The synthesis of cyclic compounds, such as lactams, can involve nucleophilic acyl substitution mechanisms where a nitrogen nucleophile attacks an acyl compound, potentially derived from a nitrile or a related structure. pearson.com Further research would be needed to detail specific cyclization pathways involving this compound itself.

Formal Cyanoalkylation Reactions Utilizing Cyanohydrins

Formal cyanoalkylation reactions involve the introduction of a cyanoalkyl group (-CHR-CN or -CR₂-CN) into a molecule. Cyanohydrins, including this compound, can serve as reagents in these transformations, acting as a source of the cyanoalkyl moiety. acs.orgacs.org

Mechanistic Investigations of Reactions Involving Lactonitrile

Elucidation of Nitrile Hydration Mechanisms

The hydration of nitriles to amides is an important transformation in organic chemistry, and the mechanisms have been investigated using various catalytic systems. researchgate.netrsc.org

Metal-Catalyzed Hydration Processes (e.g., Ruthenium, Palladium, Molybdenum Complexes)

Metal complexes, including those of ruthenium, palladium, and molybdenum, have been explored as catalysts for nitrile hydration. researchgate.netcsic.esacs.org

Ruthenium complexes, particularly those with pincer ligands, have been shown to catalyze the hydration of a variety of nitriles, including aliphatic and aromatic ones, under mild conditions in solvents like tert-butanol. rsc.org A proposed mechanism for ruthenium-catalyzed hydration involves metal-ligand cooperative binding of the nitrile, followed by nucleophilic addition of water. rsc.org Studies on ruthenium complexes with η⁶-arene ligands suggest a mechanism involving the substitution of a chloride ligand by the nitrile, intermolecular nucleophilic attack by water to form an amidate intermediate, and subsequent amide dissociation. acs.org Secondary coordination sphere effects, such as hydrogen bonding between ligands and the incoming water molecule, can enhance reaction rates and yields. acs.org Notably, some ruthenium catalysts can hydrate (B1144303) cyanohydrins like lactonitrile (B165350), which is challenging for many homogeneous catalysts due to cyanide poisoning. acs.org

Molybdenum complexes, such as the water-soluble molybdocene [Cp'₂Mo(OH)(H₂O)]⁺ (Cp' = η⁵-CH₃C₅H₄), have also been investigated for nitrile hydration in aqueous solution. acs.org The proposed mechanism involves an intramolecular attack of a hydroxide (B78521) ligand on a coordinated nitrile, leading to a η²-amidate intermediate. acs.org Theoretical studies using density functional theory (DFT) on the [Cp₂Mo(OH)(OH₂)]⁺-catalyzed hydration of nitriles, including this compound, support an intramolecular nucleophilic mechanism. figshare.comresearchgate.net The attack of the catalyst hydroxide on the nitrile carbon is suggested as the rate-limiting step in water solution. figshare.comresearchgate.net

Osmium polyhydride complexes have also demonstrated catalytic activity in the hydration of aliphatic nitriles. csic.esacs.org Mechanistic studies suggest that trihydride osmium(IV) amidate derivatives are key species under catalytic conditions. csic.esacs.org The proposed mechanism involves the dissociation of the carbonyl group of the chelate, coordination of the nitrile, and subsequent attack of an external water molecule to both the nitrile carbon and the amidate nitrogen through a concerted cyclic transition state. csic.esacs.org

Cerium oxide (CeO₂) has also shown catalytic activity for nitrile hydration in water, even at low temperatures. rsc.org DFT-based molecular dynamics simulations suggest a mechanism involving the surface lattice oxygen, which is inserted into the amide product. rsc.org

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the mechanisms of nitrile hydration and other reactions involving this compound. figshare.comresearchgate.netrsc.orgnih.govacs.orgresearchgate.netresearchgate.net

DFT calculations have been used to explore the potential energy surfaces and identify intermediates and transition states in metal-catalyzed nitrile hydration reactions. figshare.comresearchgate.net For example, DFT studies on molybdocene-catalyzed hydration have helped confirm the favored intramolecular nucleophilic mechanism and determine rate-limiting steps. figshare.comresearchgate.net Computational approaches also provide insights into the role of solvent effects and hydrogen bonding interactions in these reactions. acs.orgfigshare.comresearchgate.net

Computational studies have also been applied to understand the mechanism of enzymatic nitrile hydration catalyzed by nitrile hydratases (NHases). nih.govebi.ac.uknih.gov These studies, often combined with spectroscopic data, have helped elucidate the complex active site structures and the roles of specific ligands and metal centers in the catalytic cycle. nih.govebi.ac.uk Proposed enzymatic mechanisms involve nucleophilic attack on the metal-coordinated nitrile, sometimes forming cyclic intermediates. nih.govebi.ac.uknih.gov

Dissociation Processes of this compound in Aqueous Solution

This compound is a cyanohydrin, and cyanohydrins are known to be in equilibrium with their corresponding aldehyde or ketone and hydrogen cyanide in aqueous solution. wikipedia.orgmasterorganicchemistry.compearson.com The dissociation of this compound in aqueous solution involves the reversible reaction:

CH₃CH(OH)CN <=> CH₃CHO + HCN

This equilibrium is influenced by factors such as pH. The dissociation of this compound in aqueous solution has been a subject of study. researchgate.netacs.orgacs.org The presence of cyanide ions from the dissociation equilibrium can be problematic for some metal-catalyzed reactions of this compound, as cyanide can poison many catalysts. acs.orgacs.org

Mechanistic Insights into Cyanohydrin Decomposition Pathways

The decomposition of cyanohydrins, including this compound, is the reverse reaction of their formation from carbonyl compounds and hydrogen cyanide. This decomposition can be catalyzed by enzymes known as hydroxynitrile lyases (HNLs). masterorganicchemistry.comresearchgate.net

HNLs catalyze the cleavage of cyanohydrins into hydrogen cyanide and the corresponding aldehyde or ketone. masterorganicchemistry.comresearchgate.net Mechanistic studies of HNLs from various plant sources have revealed insights into how these enzymes facilitate the decomposition. researchgate.net For instance, studies on Manihot esculenta HNL (MeHNL) and Linum usitatissimum HNL (LuHNL) suggest mechanisms involving specific amino acid residues in the active site that interact with the cyanohydrin substrate. researchgate.net These interactions can facilitate the cleavage of the carbon-carbon bond between the carbon bearing the hydroxyl and cyano groups and the release of HCN. researchgate.net The mechanism often involves a cyano-metal complex (e.g., cyano-zinc) and hydrogen bonding interactions with the hydroxyl group of the cyanohydrin. researchgate.net

The decomposition of cyanohydrins is also relevant in the context of their synthesis, as the reaction is reversible. masterorganicchemistry.compearson.com Understanding the decomposition pathway is crucial for controlling the equilibrium and maximizing the yield of cyanohydrins or their subsequent reaction products.

Stereochemical Aspects and Chiral Applications of Lactonitrile

Formation of Racemic Mixtures in Chemical Synthesis of Lactic Acid from Lactonitrile (B165350)

The predominant industrial chemical synthesis route for lactic acid involves the reaction of acetaldehyde (B116499) with hydrogen cyanide to form this compound, followed by hydrolysis of the this compound to lactic acid wikipedia.orgportfolio-pplus.com. This process typically yields a racemic mixture of DL-lactic acid. portfolio-pplus.comlpnu.uanih.govac-group.in.uamdpi.comncsu.edu

The formation of this compound from acetaldehyde and hydrogen cyanide involves the nucleophilic addition of cyanide to the carbonyl carbon of acetaldehyde. Acetaldehyde is a planar molecule around the carbonyl group. When the cyanide ion attacks this sp² hybridized carbon, it can approach from either face of the planar carbonyl group with approximately equal probability in the absence of a chiral influence. This non-stereoselective addition results in the formation of both (R)- and (S)-lactonitrile in roughly equal amounts.

The subsequent hydrolysis of this compound, typically carried out using strong acids like sulfuric or hydrochloric acid, converts the nitrile group into a carboxylic acid group portfolio-pplus.comnih.govmdpi.com. Since the hydrolysis reaction does not affect the stereochemistry at the alpha-carbon, the racemic nature of the this compound is preserved, leading to a racemic mixture of DL-lactic acid (a 1:1 mixture of L-(+)-lactic acid and D-(-)-lactic acid). wikipedia.orgportfolio-pplus.comnih.govac-group.in.uancsu.edu

This chemical synthesis pathway, while industrially significant for producing large quantities of lactic acid, inherently produces a racemic product nih.govac-group.in.uamdpi.comncsu.edu. For applications where a specific enantiomer of lactic acid is required, such as in the production of biodegradable poly(lactic acid) (PLA) with defined thermal properties, downstream separation processes or alternative stereoselective synthesis methods are necessary nih.govresearchgate.net.

Formation of this compound: Acetaldehyde + Hydrogen Cyanide → this compound (racemic) portfolio-pplus.com

Hydrolysis of this compound: this compound + Water (+ Acid Catalyst) → Lactic Acid (racemic) + Ammonium (B1175870) Salt portfolio-pplus.comnih.govmdpi.com

The racemic nature of the lactic acid produced by this chemical route is a direct consequence of the non-stereoselective addition step in the formation of the this compound intermediate.

Enzymatic Approaches for Stereoselective Cyanohydrin Formation (e.g., Hydroxynitrile Lyases in Cyanohydrin Chemistry)

In contrast to the chemical synthesis, enzymatic methods offer a route to stereoselectively synthesize cyanohydrins, including this compound, or related chiral compounds. Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are a class of enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones to form cyanohydrins nih.govresearchgate.netnih.govresearchgate.netiupac.org. These enzymes are found in various organisms, particularly plants, where they play a role in cyanogenesis researchgate.netiupac.orgftb.com.hr.

HNLs are highly valuable biocatalysts for asymmetric synthesis because they can control the stereochemical outcome of the cyanohydrin formation, leading to the production of enantiopure (R)- or (S)-cyanohydrins nih.govnih.govresearchgate.netiupac.orgacs.org. The stereoselectivity is determined by the specific HNL enzyme used. For example, HNLs from Prunus amygdalus (almonds) are known to catalyze the formation of (R)-cyanohydrins with high enantioselectivity, while HNLs from Hevea brasiliensis (rubber tree) are (S)-selective researchgate.netiupac.org.

While many HNLs show high activity and selectivity with aromatic aldehydes (like benzaldehyde (B42025) to form mandelonitrile), their activity with aliphatic aldehydes, such as acetaldehyde (the precursor to this compound), can vary researchgate.netftb.com.hr. Some HNLs have been shown to convert aliphatic aldehydes and ketones, but the efficiency and enantioselectivity can be substrate-dependent iupac.orgftb.com.hr.

The enzymatic synthesis of cyanohydrins using HNLs is typically performed under mild conditions, often in aqueous or biphasic systems, and at controlled pH to favor the enzymatic reaction over the non-catalyzed racemic reaction nih.govresearchgate.net. The use of organic co-solvents or micro-aqueous systems can also help suppress the spontaneous, non-enantioselective formation of cyanohydrins nih.govresearchgate.net.

The mechanism of HNL-catalyzed cyanohydrin formation involves the enzyme facilitating the addition of cyanide to the carbonyl substrate in a stereocontrolled manner within the enzyme's active site nih.govfrontiersin.org. This directed addition, guided by the enzyme's specific three-dimensional structure, leads to the preferential formation of one enantiomer of the cyanohydrin product.

While the direct enzymatic synthesis of this compound from acetaldehyde and HCN with high enantiopurity using a specific HNL is theoretically possible and aligns with the general activity of these enzymes on aldehydes, much of the research on HNLs focuses on other substrates, particularly aromatic aldehydes researchgate.netftb.com.hr. However, the principle of using HNLs for stereoselective cyanohydrin formation is well-established and represents a powerful enzymatic approach to obtain chiral building blocks, contrasting sharply with the racemic outcome of the chemical this compound synthesis route. The resulting chiral cyanohydrins can then be further transformed into various enantiopure compounds, including alpha-hydroxy acids like lactic acid, often without loss of stereochemical integrity researchgate.net.

Computational Chemistry and Quantum Mechanical Studies of Lactonitrile

Conformational Analysis and Rotameric Studies of Lactonitrile (B165350)

Conformational analysis of this compound (CH₃CH(OH)CN) reveals the existence of different spatial arrangements, or rotamers, arising from the rotation around single bonds. Quantum chemical calculations have been employed to determine the stable conformers and the energy barriers to interconversion between them. Studies have shown that this compound exhibits at least two conformers where the hydroxyl hydrogen is in a gauche position relative to the cyano group. researchgate.net Specifically, conformer A, with the hydroxyl hydrogen adjacent to the methinic hydrogen, has been found to be more stable than conformer B, where the hydroxyl hydrogen is adjacent to the methyl group. researchgate.net The energy difference between these conformers and the barrier heights for their interconversion have been determined using ab initio methods. researchgate.net

Intermolecular Interactions: Hydrogen Bonding in this compound-Water Complexes

The interaction of this compound with water molecules, particularly through hydrogen bonding, is crucial for understanding its behavior in aqueous solutions. Computational studies have focused on identifying the stable structures of this compound-water complexes and quantifying the strength of these interactions. researchgate.netacs.org

Three possible hydrogen-bonded complexes involving different this compound rotamers (A, B, and C) and water have been investigated using high-level ab initio calculations. researchgate.netacs.org These studies indicate that complexes formed with rotamers A and B are strongly bonded hydrated complexes. researchgate.netacs.org

Ab Initio and Density Functional Theory (DFT) Investigations of Binding Energies

Ab initio methods, such as the second-order Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3PW91), have been used to calculate the binding energies of this compound-water complexes. researchgate.netresearchgate.net These calculations provide a quantitative measure of the strength of the hydrogen bonds formed. For the strongly bonded complexes involving rotamers A and B, calculated binding energies have been reported in the range of approximately 8.0-9.0 kcal mol⁻¹, after accounting for the Basis Set Superposition Error (BSSE). researchgate.netacs.org The complex involving rotamer C was found to have a significantly smaller binding energy, between 1.5 and 2 kcal/mol. researchgate.net

The choice of theoretical method and basis set impacts the calculated binding energies, and various levels of theory have been explored to accurately describe these interactions. researchgate.netresearchgate.net

Here is a table summarizing some representative binding energies:

| Complex Type | This compound Rotamer | Method | Basis Set | Binding Energy (kcal/mol) | BSSE Corrected |

| This compound-Water | A | MP2 | Not specified | ~8.0 - 9.0 | Yes |

| This compound-Water | B | MP2 | Not specified | ~8.0 - 9.0 | Yes |

| This compound-Water | C | MP2 | Not specified | ~1.5 - 2.0 | Yes |

| This compound-Water (I) | Not specified | MP2 | 6-311++G(2df,2p) | 6.5 | Yes |

| This compound-Water (II) | Not specified | MP2 | 6-311++G(2df,2p) | 2.9 | Yes |

| This compound-Water (III) | Not specified | MP2 | 6-311++G(2df,2p) | 1.5 - 2.0 | Yes |

Note: Specific rotamer assignments for Complexes I, II, and III from Ref. researchgate.net are not explicitly stated in the provided snippets.

Quantum Mechanical Basis Set Considerations and Basis Set Superposition Error (BSSE) Correction

In quantum mechanical calculations of interaction energies, the choice of basis set is critical. Finite basis sets can lead to an artifact known as Basis Set Superposition Error (BSSE). wikipedia.orgsiesta-project.org BSSE arises because the basis functions of interacting molecules (or fragments) overlap, effectively providing a more complete basis set for each interacting partner when they are close together than when they are infinitely separated. wikipedia.orgsiesta-project.org This leads to an artificial lowering of the interaction energy. wikipedia.org

To obtain accurate binding energies, it is essential to correct for BSSE. The most common method for BSSE correction is the counterpoise (CP) method. wikipedia.orgsiesta-project.org In the CP method, calculations are performed for the isolated monomers using the full basis set of the complex (including "ghost orbitals" at the positions of the other monomers). wikipedia.orgsiesta-project.org The BSSE is then estimated and subtracted from the calculated interaction energy. wikipedia.org Studies on this compound-water complexes have consistently applied BSSE correction to their calculated binding energies to ensure reliable results. researchgate.netacs.orgresearchgate.net The magnitude of the BSSE correction can depend on the size and type of the basis set used. siesta-project.orgnasa.gov

Advanced Quantum Mechanical Methodologies Applied to this compound Systems

Beyond standard ab initio and DFT calculations, more advanced quantum mechanical methodologies have been applied or are relevant to the study of systems involving this compound, particularly for larger or more complex scenarios.

Theoretical Spectroscopy and Vibrational Frequency Analysis

Theoretical spectroscopy, particularly the calculation of vibrational frequencies, is a powerful tool for characterizing molecules and their interactions. nasa.govjascoinc.com By calculating the vibrational modes and frequencies of this compound and its complexes, researchers can gain insights into the structural changes and the nature of the interactions, such as hydrogen bonding. researchgate.netacs.orgresearchgate.net Shifts in characteristic vibrational frequencies (e.g., the O-H stretching frequency upon hydrogen bonding) can serve as spectroscopic signatures of these interactions and can be compared with experimental spectroscopic data. acs.org

Computational studies on this compound-water complexes have included the calculation of vibrational spectra and the analysis of changes in vibrational frequencies upon complex formation. researchgate.netacs.orgresearchgate.net These theoretical predictions aid in the interpretation of experimental infrared and Raman spectra. nasa.govjascoinc.com

Application of Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools used to investigate chemical reactions and properties in complex environments, such as enzymes or solutions. nih.govmdpi.com These methods partition the system into a small region where the chemical process of interest occurs, treated with a high-level quantum mechanical (QM) method, and the surrounding environment, described by a computationally less expensive molecular mechanics (MM) force field. nih.govmdpi.com This approach allows for the study of chemical reactivity in large systems that would be computationally prohibitive using QM methods alone. nih.govmdpi.com

While direct QM/MM studies specifically focused on this compound itself in complex systems are not extensively detailed in the provided search results, the application of QM/MM to related systems and reactions involving nitriles and cyanohydrins provides valuable insights into how this methodology can be applied to this compound.

One significant area where QM/MM is applied is in the study of enzyme-catalyzed reactions involving cyanohydrins. Hydroxynitrile lyases (HNLs), for instance, catalyze the conversion of chiral cyanohydrins to hydrocyanic acid (HCN) and aldehydes or ketones. researchgate.net QM/MM methods have been employed to study the reaction mechanism of (R)-hydroxynitrile lyases from Arabidopsis thaliana (AtHNL). researchgate.net These studies aim to elucidate the catalytic mechanism, identify key residues involved, and determine activation energy barriers. researchgate.net For example, a QM/MM study on AtHNL suggested that Arg114 acts as the general base and Cys124 as the general acid, leading to a rate-determining free energy barrier of approximately 10 kcal/mol for the reaction. researchgate.net

Another relevant application of QM/MM is in the study of nitrile hydration reactions catalyzed by metal complexes. While not specifically focused on this compound, computational studies using density functional theory (DFT) and potentially QM/MM have investigated the hydration of aliphatic nitriles catalyzed by osmium polyhydrides. acs.org These studies explore the reaction pathways and the role of the catalyst in facilitating the nucleophilic attack of water on the nitrile carbon. acs.org Similarly, QM/MM has been used to investigate the hydration of nitriles catalyzed by aqueous molybdocene complexes, including this compound as a substrate in some computational models. researchgate.net These studies calculated Gibbs energy profiles for different reaction routes, providing insights into the intramolecular nucleophilic mechanism for the hydration of nitriles like this compound catalyzed by these complexes. researchgate.net

Furthermore, QM/MM methods are utilized to study the behavior of molecules in solution, including the effects of hydrogen bonding and solvent interactions. Ab initio studies, which can be incorporated into the QM region of a QM/MM setup, have investigated the conformational stability and hydrogen bonding of this compound-water complexes. researchgate.netacs.org These studies calculated binding energies and analyzed changes in vibrational frequencies upon complex formation, highlighting the importance of hydrogen bonding in the solvation of this compound. researchgate.netacs.org While these specific studies used ab initio methods for small clusters, a QM/MM approach would allow for the inclusion of a more extensive solvent environment, providing a more realistic representation of this compound in solution.

The application of QM/MM to complex systems involving this compound, such as enzymatic reactions or solvation in biological environments, allows researchers to:

Investigate reaction mechanisms at an atomic level, including transition states and intermediate species. mdpi.commdpi.com

Determine activation energies and reaction pathways in the presence of the surrounding environment. mdpi.commdpi.comnih.gov

Understand the influence of the protein environment or solvent on the electronic structure and reactivity of this compound. nih.govfrontiersin.org

Model large systems that are not feasible with full QM calculations. nih.govmdpi.com

Catalytic Systems for Reactions Involving Lactonitrile and Its Derivatives

Homogeneous Catalysis in Lactonitrile (B165350) Transformations

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution wikipedia.org. This can lead to high activity and selectivity due to the intimate contact between the catalyst and substrates ethz.ch. However, separation of the catalyst from the product can be challenging and costly ethz.ch.

In the context of this compound and cyanohydrins, homogeneous catalysts have been explored for various transformations, including hydration to α-hydroxyamides. While transition-metal catalysts are widely used for nitrile hydration, the hydration of cyanohydrins using homogeneous catalysts can be complicated by the potential decomposition of cyanohydrins into carbonyl compounds and hydrogen cyanide (HCN), which can poison metal catalysts nii.ac.jpresearchgate.net.

Despite these challenges, specific homogeneous catalysts have shown effectiveness. For instance, certain ruthenium complexes, such as [RuCl₂(η⁶-p-cymene){P(NMe₂)₃}], have demonstrated the ability to catalyze the hydration of this compound to its corresponding amide, achieving complete conversion under mild conditions and within a specific pH range (3.5-8.5) to minimize substrate decomposition researchgate.net. The effectiveness of these ruthenium complexes is attributed to the hydrogen bond accepting properties of the phosphine (B1218219) ligand, which activates the nitrile .

Palladium(II)-catalyzed transfer hydration has also been reported for the conversion of cyanohydrins, including this compound, to α-hydroxyamides using carboxamides as water donors. This method allows for selective hydration under mild conditions (50 °C, 10 min) nii.ac.jpacs.org. Studies have shown that this compound undergoes complete conversion to the corresponding hydroxyamide using this palladium(II) catalytic system acs.org.

Homogeneous Lewis acid and Lewis base catalysts have also been employed in the synthesis of cyanohydrins through the addition of cyanide to carbonyl compounds diva-portal.orgorganic-chemistry.orgresearchgate.net. Chiral Lewis acidic Ti-salen complexes and Lewis bases have been used in the asymmetric synthesis of O-alkoxycarbonylated and O-acylated cyanohydrins from aldehydes, yielding high enantiomeric excesses diva-portal.org.

Heterogeneous Catalysis Approaches for this compound-Related Processes

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants wikipedia.org. This offers advantages in terms of catalyst separation and reusability compared to homogeneous systems ethz.ch.

Heterogeneous catalysts have been investigated for cyanosilylation reactions, which produce silyl-protected cyanohydrins. Examples include polystyrene-based phosphonium (B103445) salts, such as Rasta resin-PPh₃BnCl, which efficiently catalyze the cyanosilylation of aldehydes and ketones and can be reused after filtration organic-chemistry.org. Commercial montmorillonite (B579905) K10 clay has also been shown to be an effective and easily restorable heterogeneous catalyst for the cyanosilylation of ketones organic-chemistry.org.

Metal-organic frameworks (MOFs) represent another class of heterogeneous catalysts explored for cyanohydrin synthesis. Homochiral MOFs have been developed as efficient and recyclable heterogeneous catalysts for the asymmetric cyanation of aldehydes, achieving high enantioselectivities nih.govacs.org. These MOF catalysts can exhibit enhanced catalytic activity and enantioselectivity compared to their homogeneous counterparts due to the stabilizing effect of the rigid framework nih.gov.

Heterogeneous ruthenium-based systems have also been discussed in the context of nitrile hydration . Platinum and silver nanoparticle catalysts have shown activity in the hydration of cyanohydrins, a challenging reaction for homogeneous catalysts due to cyanide poisoning nii.ac.jpresearchgate.net. Platinum nanoparticles have demonstrated catalytic activity for cyanohydrin hydration and are only slightly inhibited by large excesses of cyanide researchgate.net. Silver nanoparticles stabilized by PTA have also been explored as catalysts for nitrile hydration in water under mild conditions, showing effectiveness for cyanohydrin hydration, including acetone (B3395972) cyanohydrin researchgate.net.

Enzyme Catalysis (Biocatalysis) in Cyanohydrin Chemistry

Enzyme catalysis, or biocatalysis, utilizes enzymes as catalysts. Enzymes offer high selectivity, including enantioselectivity, and can operate under mild reaction conditions acs.orgresearchgate.net. Hydroxynitrile lyases (HNLs) are a key class of enzymes in cyanohydrin chemistry, catalyzing the reversible addition of hydrogen cyanide to aldehydes and ketones to form cyanohydrins acs.orgresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net.

HNLs are valuable tools for the asymmetric synthesis of chiral cyanohydrins, which are important building blocks for pharmaceuticals and agrochemicals acs.orgresearchgate.netresearchgate.netacs.org. Various HNLs are available that can produce either the (R)- or (S)-enantiomer of the desired cyanohydrin rsc.orgrsc.org.

Enzymatic cyanohydrin synthesis can be performed using isolated enzymes or crude enzyme preparations, such as defatted seed meals containing HNL activity researchgate.net. The use of organic solvents that are not miscible with water can help suppress competing chemical reactions and increase the enantiomeric purity of the cyanohydrins formed enzymatically d-nb.info. Immobilization of HNLs on solid supports is a frequently used technique to facilitate enzyme recovery and reusability in continuous-flow systems rsc.orgd-nb.info. For example, immobilized Arabidopsis thaliana HNL (AtHNL) has been successfully used in a continuous-flow concept for the synthesis of protected (R)-cyanohydrins rsc.org.

Research into HNLs includes exploring new enzyme sources from plants and bacteria, as well as protein engineering and directed evolution to improve enzyme efficiency, stability, and substrate specificity for industrial applications acs.orgresearchgate.net.

Biocatalysis is also involved in the production of lactic acid, where microorganisms and their enzymes catalyze the fermentation of carbohydrates nih.govmdpi.comcatalysis.blog. While this is a different process from the direct transformation of this compound, some microorganisms, such as Pseudomonas species, can produce D-lactic acid from DL-lactonitrile mbl.or.kr.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14083 |

| Hydrogen Cyanide | 782 |

| Acetaldehyde (B116499) | 177 |

| Lactic Acid | 612 |

| Acetone Cyanohydrin | 6587 |

| Glycolonitrile | 7502 |

| Mandelonitrile | 746 |

| Trimethylsilyl (B98337) Cyanide | 6331 |

| Ethyl Cyanoformate | 11011 |

| Ammonium (B1175870) Sulfate (B86663) | 24507 |

| Sulfuric Acid | 1118 |

| Palladium(II) Chloride | 24289 |

| Acrylonitrile | 7855 |

Data Tables:

While the search results provided detailed findings, they did not consistently present data in a format directly suitable for generating interactive data tables without making assumptions or extracting specific values from figures or text that describe ranges or individual experiments. However, based on the descriptions, a conceptual representation of the types of data that could be presented in tables is provided below.

Conceptual Data Table 1: Homogeneous Hydration of Nitriles by a Ruthenium Complex

| Substrate | Catalyst [mol%] | pH Range | Temperature | Time | Conversion [%] | Product |

| Glycolonitrile | 5 | 3.5-8.5 | Room Temp | N/A | Complete | Glycolamide |

| This compound | 5 | 3.5-8.5 | Room Temp | N/A | Complete | 2-Hydroxypropanamide |